molecular formula C12H11NO2S B2929473 (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798422-99-7

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2929473
CAS No.: 1798422-99-7
M. Wt: 233.29
InChI Key: HZZIXTAAGHULNB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Antiviral Drug Development

A study by Jin-Moo Lee et al. (2017) discovered a related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This compound showed potential as an inhibitor against SARS coronavirus, highlighting the possible application of similar compounds in antiviral drug development (Lee et al., 2017).

2. Green Organic Chemistry Synthesis

D. E. Jimenez et al. (2019) explored the green organic chemistry synthesis of a structurally similar compound, E-2-cyano-3(furan-2-yl) acrylamide, using filamentous marine and terrestrial-derived fungi. This process highlighted the compound's potential in environmentally friendly synthetic methods (Jimenez et al., 2019).

3. Catalysis in Organic Synthesis

Jinlong Zhao et al. (2009) conducted research on a palladium-catalyzed direct alkenation of thiophenes and furans, including acrylamides. This study presents the compound's relevance in facilitating regioselective C–H bond functionalization, an important process in organic synthesis (Zhao et al., 2009).

4. Potential in Food Industry Applications

Research by M. Anese et al. (2013) on industrially applicable strategies for mitigating acrylamide, furan, and other compounds in food highlights the relevance of compounds like (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide in the food industry. Their study focused on reducing levels of these compounds to mitigate health risks (Anese et al., 2013).

5. Application in Corrosion Inhibition

A study by Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including compounds similar to this compound, as corrosion inhibitors. Their research focused on the inhibition of copper corrosion in nitric acid solutions, demonstrating the compound's potential in material protection and industrial applications (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(2-1-10-3-5-15-8-10)13-7-11-4-6-16-9-11/h1-6,8-9H,7H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIXTAAGHULNB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.